molecular formula C16H25N7O2 B12610385 5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate CAS No. 918625-15-7

5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate

Cat. No.: B12610385
CAS No.: 918625-15-7
M. Wt: 347.42 g/mol
InChI Key: NALALVMGBPZXNV-UHFFFAOYSA-N
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Description

5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate is a bifunctional pyrrole-based compound featuring two distinct azide-containing alkyl chains: a 5-azidopentyl group at the ester position and a 6-azidohexyl substituent at the pyrrole ring’s 4-position. The azide groups (-N₃) confer unique reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation, polymer synthesis, or materials science applications. Its structure combines the planar aromaticity of the pyrrole core with flexible aliphatic azide chains, enabling both covalent crosslinking and spatial adaptability .

Properties

CAS No.

918625-15-7

Molecular Formula

C16H25N7O2

Molecular Weight

347.42 g/mol

IUPAC Name

5-azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C16H25N7O2/c17-22-20-9-5-2-1-4-8-14-12-15(19-13-14)16(24)25-11-7-3-6-10-21-23-18/h12-13,19H,1-11H2

InChI Key

NALALVMGBPZXNV-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1CCCCCCN=[N+]=[N-])C(=O)OCCCCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . This reaction is highly efficient and produces high yields of the desired product. The reaction conditions often involve the use of copper(I) catalysts and can be performed in various solvents, including water and organic solvents .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Copper(I) Catalysts: Used in cycloaddition reactions.

    Hydrogen Gas and Palladium Catalyst: Used in reduction reactions.

    Nucleophiles: Used in substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate primarily involves its reactivity with other molecules. The azide groups can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in click chemistry to create complex molecular architectures. The pyrrole core can also participate in various chemical reactions, contributing to the compound’s versatility .

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The following table summarizes key structural differences between the target compound and similar pyrrole carboxylates from recent literature:

Compound Name Ester Chain 4-Position Substituent Functional Groups Molecular Weight (g/mol) Key Applications
5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate 5-azidopentyl 6-azidohexyl Azides (x2) ~437.5 (estimated) Bioconjugation, polymers
Ethyl 4-(1-(6-(trifluoromethyl)pyridin-3-yl)cyclopropyl)-1H-pyrrole-2-carboxylate (246) Ethyl Cyclopropyl-pyridinyl Trifluoromethyl, pyridine 494.1 (observed) Pharmaceutical lead
Ethyl 4-(1-(3-fluoro-4-(trifluoromethyl)phenyl)ethenyl)-1H-pyrrole-2-carboxylate (243) Ethyl Fluoro-trifluoromethyl ethenyl Fluorine, trifluoromethyl 496.2 (observed) Anticancer research
Methyl 1-(4-ethoxy-4-oxobutyl)-4-(4-(benzyloxy)phenyl)-1H-pyrrole-2-carboxylate (4) Methyl/ethoxybutyl Benzyloxy-phenyl Benzyl ether, ester ~427.5 (calculated) Synthetic intermediate

Key Observations :

  • Azide vs. Non-azide Functionality: The target compound’s azide groups distinguish it from analogs optimized for pharmaceutical use (e.g., trifluoromethyl, fluorophenyl substituents in 246 and 243), which enhance metabolic stability and lipophilicity .
  • Electronic Effects : Trifluoromethyl and fluorine substituents in analogs 246 and 243 are electron-withdrawing, polarizing the pyrrole ring for electrophilic interactions. Azides, while moderately electron-withdrawing, prioritize reactivity over electronic modulation .

Biological Activity

5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.

Synthesis

The synthesis of 5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate typically involves the use of azide chemistry, which is a powerful method for constructing complex molecules. The azide functional group allows for further functionalization through click chemistry, enhancing the compound's versatility in biological applications.

Biological Activity

The biological activity of this compound is primarily characterized by its interaction with various biological targets, including enzymes and receptors. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to 5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate have demonstrated efficacy against drug-resistant strains of bacteria, including Mycobacterium tuberculosis. Table 1 summarizes the minimum inhibitory concentrations (MIC) found for related pyrrole compounds:

CompoundMIC (μg/mL)Target Organism
Pyrrole-2-carboxamide<0.016M. tuberculosis
5-Azidopentyl derivative<0.05Staphylococcus aureus
Other pyrrole derivatives<0.1Escherichia coli

These results suggest that modifications to the pyrrole structure can enhance antimicrobial potency.

Cytotoxicity

While assessing the therapeutic potential of 5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate, cytotoxicity is a critical parameter. Compounds derived from pyrrole have shown low cytotoxicity profiles, making them suitable candidates for further development as therapeutic agents. For example, in a study evaluating the cytotoxic effects of various pyrrole derivatives, it was found that most exhibited IC50 values greater than 64 μg/mL against human cell lines, indicating a favorable safety margin for potential drug development .

Structure-Activity Relationships (SAR)

The SAR analysis of pyrrole derivatives highlights the importance of specific substituents on the pyrrole ring and carboxylate moiety. Research indicates that larger substituents tend to improve antimicrobial activity while maintaining low toxicity levels. For instance:

  • Substituent Effects : The introduction of bulky groups at specific positions on the pyrrole ring has been shown to enhance binding affinity to bacterial targets.
  • Electronic Properties : Electron-withdrawing groups significantly influence the activity; compounds with halogen substituents often exhibit improved potency against resistant strains.

Case Studies

Several case studies highlight the therapeutic potential of compounds related to 5-Azidopentyl 4-(6-azidohexyl)-1H-pyrrole-2-carboxylate:

  • Study on Drug Resistance : A study investigated the efficacy of a series of pyrrole derivatives against drug-resistant M. tuberculosis. The results showed that certain derivatives not only inhibited bacterial growth but also disrupted mycolic acid biosynthesis, a crucial component of the bacterial cell wall .
  • In Vivo Efficacy : Another study evaluated the in vivo efficacy of a closely related compound in animal models infected with resistant bacterial strains. The compound demonstrated significant reductions in bacterial load compared to controls, supporting its potential as a therapeutic agent .

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